molecular formula C19H23NO2 B14412247 Butyl 2-(2,3-dimethylanilino)benzoate CAS No. 82859-84-5

Butyl 2-(2,3-dimethylanilino)benzoate

Cat. No.: B14412247
CAS No.: 82859-84-5
M. Wt: 297.4 g/mol
InChI Key: LFPLREBVHWFLCP-UHFFFAOYSA-N
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Description

Butyl 2-(2,3-dimethylanilino)benzoate is an organic compound with the molecular formula C19H23NO2 It is a benzoate ester derivative, characterized by the presence of a butyl group and a 2,3-dimethylanilino group attached to the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 2-(2,3-dimethylanilino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoate derivatives.

Scientific Research Applications

Butyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Butyl 2-(2,3-dimethylanilino)benzoate can be compared with other similar compounds, such as:

    Methyl 2-(2,3-dimethylanilino)benzoate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl 2-(2,3-dimethylanilino)benzoate: Contains an ethyl group instead of a butyl group.

    Propyl 2-(2,3-dimethylanilino)benzoate: Features a propyl group in place of the butyl group.

Properties

CAS No.

82859-84-5

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

butyl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C19H23NO2/c1-4-5-13-22-19(21)16-10-6-7-11-18(16)20-17-12-8-9-14(2)15(17)3/h6-12,20H,4-5,13H2,1-3H3

InChI Key

LFPLREBVHWFLCP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C

Origin of Product

United States

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